Bienvenue dans la boutique en ligne BenchChem!

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine

Medicinal chemistry Physicochemical profiling Scaffold selection

1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine (CAS 1807940-72-2) is a synthetic small-molecule belonging to the 1,2-dihydropyridin-2-imine class, characterized by an endocyclic imine within a partially saturated pyridine ring bearing an N-methyl group and an N-(4-nitrophenyl) substituent. With a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol, the compound is supplied as a research chemical with a typical purity specification of 95%.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 1807940-72-2
Cat. No. B1432097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine
CAS1807940-72-2
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCN1C=CC=CC1=NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O2/c1-14-9-3-2-4-12(14)13-10-5-7-11(8-6-10)15(16)17/h2-9H,1H3
InChIKeyTVEVGRGTUZEPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine (CAS 1807940-72-2): Structural Identity and Procurement Baseline


1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine (CAS 1807940-72-2) is a synthetic small-molecule belonging to the 1,2-dihydropyridin-2-imine class, characterized by an endocyclic imine within a partially saturated pyridine ring bearing an N-methyl group and an N-(4-nitrophenyl) substituent [1]. With a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol, the compound is supplied as a research chemical with a typical purity specification of 95% . Its structural motif bridges two important chemical spaces: the 4-nitrophenyl pharmacophore known for enzyme inhibition potential [2] and the dihydropyridin-2-imine scaffold previously explored for inducible nitric oxide synthase (iNOS) inhibition [3].

Why Generic Substitution of 1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine with Close Analogs Is Not Scientifically Warranted


Although several compounds share the pyridin-2-imine core, critical structural differences render them non-interchangeable for research applications. The target compound features a direct N-(4-nitrophenyl) imine linkage (no methylene spacer) and an N-methyl group on the pyridine ring, resulting in a computed XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 61.4 Ų [1]. In contrast, the closest commercially available analog, 1-(4-nitrobenzyl)pyridin-2(1H)-imine (CAS 556063-26-4), contains a benzyl-type CH₂ spacer, yielding different conformational flexibility and an altered electronic distribution . The 5,6-dihydropyridin-2-imine series (iNOS inhibitors) differs fundamentally in the position of the endocyclic double bond, shifting the imine conjugation pattern and receptor recognition profile [2]. These structural variations translate to measurable differences in lipophilicity, hydrogen-bonding capacity, and scaffold geometry that directly impact target engagement, solubility, and downstream synthetic utility.

Quantitative Differentiation Evidence for 1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine Versus Closest Analogs


Direct N-Phenyl Imine Linkage Confers Distinct Lipophilicity and Hydrogen-Bonding Profile Versus Benzyl-Spaced Analog

The target compound eliminates the benzylic CH₂ spacer present in 1-(4-nitrobenzyl)pyridin-2(1H)-imine (CAS 556063-26-4), creating a fully conjugated N-phenyl imine system. This structural difference is reflected in computed physicochemical parameters: the target compound has an XLogP3-AA of 2.1 and zero hydrogen bond donors (HBD = 0), whereas the benzyl analog has a vendor-reported LogP of 1.92 and one HBD (the exocyclic imine NH after tautomerization) [1]. The lower HBD count of the target compound predicts improved passive membrane permeability, a critical parameter in cell-based assay design [2].

Medicinal chemistry Physicochemical profiling Scaffold selection

Endocyclic 1,2-Dihydropyridine Imine Scaffold Differentiates from 5,6-Dihydropyridin-2-imine iNOS Inhibitors by Ring Conjugation Geometry

The target compound possesses a 1,2-dihydropyridine ring with the imine conjugated directly into the aromatic π-system, whereas the well-characterized iNOS inhibitor series (Kawanaka et al., 2002) employs a 5,6-dihydropyridin-2-imine scaffold where the imine is exocyclic to a partially saturated ring [1]. In the Kawanaka series, the lead compound 1 (4-methyl-5,6-dihydropyridin-2-imine) exhibited potent but non-selective inhibition of both human iNOS and human eNOS, while optimized analogs (compounds 5, 6, 9, 10) achieved 5- to 11-fold isoform selectivity [1]. The 1,2-dihydro isomer in the target compound presents a distinctly different spatial orientation of the imine nitrogen lone pair and altered ring electronics, making it a complementary scaffold for exploring iNOS or other enzyme active sites that are intolerant of the 5,6-dihydro geometry [2].

Enzyme inhibition iNOS Scaffold hopping

4-Nitrophenyl Imine Moiety Enables Reductive Activation Chemistry Absent in Non-Nitro Aryl Analogs

The 4-nitrophenyl substituent on the target compound provides a demonstrated nitro-to-amine reduction handle. In the structurally related (E)-1-(4-nitrophenyl)-N-(pyridin-2-yl)methanimine series, the 4-nitrophenyl-bearing compound (3d) exhibited α-amylase inhibitory activity 1.15-fold more potent than the clinical reference standard acarbose, whereas the unsubstituted phenyl analog (3c) showed only activity comparable to acarbose against α-glucosidase [1]. Although the target compound has an endocyclic rather than exocyclic imine, the 4-nitrophenyl group is conserved and retains its electron-withdrawing character and reducibility, enabling post-synthetic modification to the corresponding aniline for further functionalization (e.g., amide coupling, diazotization) or for use as a hypoxia-sensitive prodrug trigger [2].

Prodrug design Bioreductive activation Chemical biology

Computed pKa Differentiates Target Compound from Benzyl Analog for Ionization-State-Dependent Assays

The predicted pKa of the target compound is 8.53 ± 0.50, reflecting the basicity of the imine nitrogen in the 1,2-dihydropyridine context . While a directly measured pKa for the closest benzyl analog (CAS 556063-26-4) was not located in the searched literature, the structural difference—direct N-phenyl conjugation in the target compound versus a CH₂-interrupted benzyl linkage in the analog—predicts differential imine basicity due to altered electron delocalization. The target compound's pKa places it near the physiological pH range, meaning its ionization state (and therefore solubility, permeability, and target binding) will be sensitive to the specific pH of the assay buffer chosen, a consideration absent for neutral or permanently charged analogs. The boiling point is predicted at 395.0 ± 44.0 °C and density at 1.21 ± 0.1 g/cm³ .

Physicochemical properties pKa prediction Assay development

Recommended Application Scenarios for 1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine Based on Quantitative Differentiation Evidence


Scaffold-Hopping Campaigns for iNOS or NOS Isoform Inhibitor Discovery

The 1,2-dihydropyridin-2-imine scaffold of the target compound offers a structurally distinct alternative to the extensively patented 5,6-dihydropyridin-2-imine series, where lead compounds achieved 5- to 11-fold hiNOS/heNOS selectivity [1]. Researchers seeking novel chemical matter with freedom-to-operate can use this compound as a starting scaffold for SAR exploration, leveraging the altered imine conjugation geometry to probe isoform selectivity determinants. The zero HBD count and moderate lipophilicity (XLogP3 2.1) predict adequate membrane permeability for cellular iNOS inhibition assays [2].

Design of Nitro-Reductase-Activated Probes and Hypoxia-Responsive Prodrugs

The 4-nitrophenyl group, demonstrated in related imine chemotypes to enhance enzyme inhibitory potency by 1.15-fold over unsubstituted phenyl against α-amylase [3], also serves as a bioreductive trigger. The target compound can be reduced to its corresponding 4-amino analog under nitroreductase or chemical reducing conditions, enabling its use in the construction of fluorescent turn-on probes, antibody-drug conjugate linkers, or hypoxia-activated prodrugs where the nitro-to-amine switch modulates biological activity [3].

Fragment-Based and DNA-Encoded Library (DEL) Building Block for Imine-Focused Collections

With a molecular weight of 229.23 g/mol and a heavy atom count consistent with fragment library criteria, the compound is positioned as a rule-of-three-compliant fragment. Its single rotatable bond and moderate TPSA of 61.4 Ų [2] make it suitable for DEL incorporation via the nitro group reduction handle or through N-alkylation chemistry. The absence of a benzylic CH₂ spacer differentiates it from the more flexible benzyl analog (CAS 556063-26-4), offering a more rigid, conformationally restricted pharmacophore for fragment hit evolution .

Quote Request

Request a Quote for 1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.